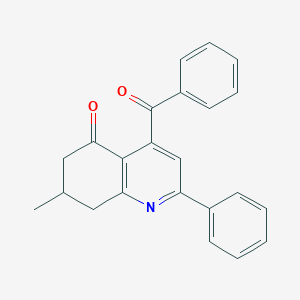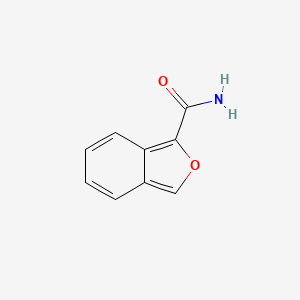![molecular formula C21H16N2O2 B12874755 [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-40-2](/img/structure/B12874755.png)
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a naphthalene ring, a phenyl ring, and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and functional groups makes it a versatile molecule for synthetic and analytical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the naphthalene and phenyl groups. The final step involves the formation of the acetic acid moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Naphthalene and Phenyl Groups: The naphthalene and phenyl groups can be introduced through Friedel-Crafts acylation reactions, where the pyrazole ring acts as the nucleophile.
Formation of Acetic Acid Moiety: The final step involves the carboxylation of the intermediate compound to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
類似化合物との比較
Similar Compounds
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)propanoic acid
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)butanoic acid
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)pentanoic acid
Uniqueness
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
70598-40-2 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-20(25)13-18-14-23(19-8-2-1-3-9-19)22-21(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2,(H,24,25) |
InChIキー |
HKKWTHKBRQQKRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

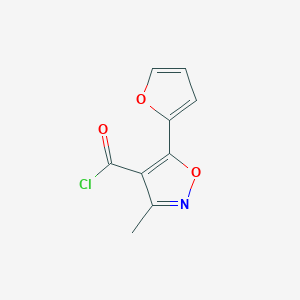


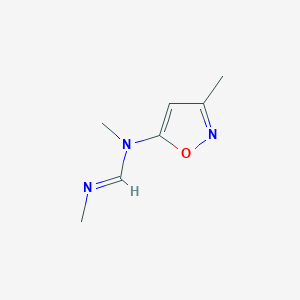
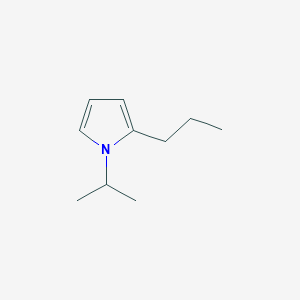
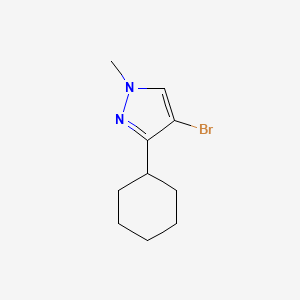
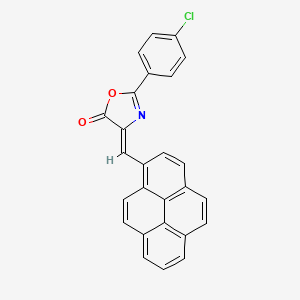
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

